molecular formula C6H19Na2O13P B122655 alpha-Glucose-1-phosphate disodium tetrahydrate CAS No. 150399-99-8

alpha-Glucose-1-phosphate disodium tetrahydrate

Cat. No.: B122655
CAS No.: 150399-99-8
M. Wt: 376.16 g/mol
InChI Key: INXMOHFFQYLBED-CXWKFSMRSA-L
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Description

Alpha-D-Glucose-1-phosphate disodium salt tetrahydrate is a glucose molecule that can be used in cellular catabolism . It is used as an intermediate in chemical and pharmaceutical research .


Synthesis Analysis

Alpha-D-Glucose-1-phosphate is converted into D-glucose-6-phosphate by the enzyme phosphoglucomutase . It can also be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase .


Molecular Structure Analysis

The molecular formula of alpha-Glucose-1-phosphate disodium tetrahydrate is C6H19Na2O13P . The molecular weight is 376.16 g/mol . The InChI string representation of its structure is InChI=1S/C6H13O9P.2Na.4H2O/c7-1-2-3 (8)4 (9)5 (10)6 (14-2)15-16 (11,12)13;;;;;;/h2-10H,1H2, (H2,11,12,13);;;4*1H2/q;2*+1;;/p-2/t2-,3-,4+,5-,6-;;;;;;/m1....../s1 .


Chemical Reactions Analysis

Alpha-D-Glucose-1-phosphate is converted into D-glucose-6-phosphate by the enzyme phosphoglucomutase . It can also be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase .


Physical and Chemical Properties Analysis

Alpha-D-Glucose-1-phosphate disodium salt tetrahydrate is a white powder or crystals or crystalline powder . It is soluble in water .

Scientific Research Applications

Enzyme Function and Metabolic Role

α-Glucose-1-phosphate disodium tetrahydrate plays a crucial role in metabolic pathways. It's involved in the Leloir pathway, particularly in the transformation of α-D-galactose to galactose 1-phosphate by galactokinase. This conversion is significant in understanding metabolic disorders like galactosemia and in exploring the potential of 'directed evolution' for creating new sugar 1-phosphates (Holden et al., 2004).

Biochemical Synthesis and Activity

In a study of N-acetyl-α- and β-D-glucosamine 1-phosphate synthesis, α-glucose-1-phosphate was highlighted as a substrate for the enzyme UTP: 2-acetylamino-2-deoxy-D-glucose-1-phosphate uridylyltransferase. This demonstrates its role in the chemical synthesis of biologically significant molecules (O’Brien, 1964).

Role in Enzymatic Assays

α-Glucose-1-phosphate is a key component in enzymatic assays, such as the one developed for inorganic phosphate, involving its transformation and interactions with other molecules like sucrose (Tedokon et al., 1992).

Insights into Molecular Structure

Studies on α and β-glycopyranosyl phosphates provided insights into the molecular structure and conformation of compounds like α-glucose-1-phosphate. These findings are crucial for understanding the biophysical properties of these molecules (O'Connor et al., 1979).

Mechanism of Action

Target of Action

Phocytan, also known as ALPHA-D-GLUCOSE-1-PHOSPHATE DISODIUM SALT TETRAHYDRATE, interacts with several targets in the body. These include Phosphomannomutase/phosphoglucomutase , Glycogen phosphorylase, muscle form , Maltodextrin phosphorylase , Glucose-1-phosphatase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and glycogenolysis.

Mode of Action

Phocytan interacts with its targets to influence their activity. For instance, it can act as a substrate for the enzyme Phosphoglucomutase , which converts it into D-glucose-6-phosphate . This compound is a key player in glycolysis and other metabolic pathways.

Biochemical Pathways

Phocytan affects several biochemical pathways. It is involved in the glycolysis pathway where it is converted into D-glucose-6-phosphate . It can also be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase . These transformations allow Phocytan to participate in various metabolic processes, contributing to energy production and other cellular functions.

Pharmacokinetics

The pharmacokinetics of Phocytan involve its absorption, distribution, metabolism, and excretion (ADME). It is known that the phosphate ion is eliminated by the kidneys, with the majority being re-absorbed by the proximal tubule .

Safety and Hazards

When handling alpha-D-Glucose-1-phosphate disodium salt tetrahydrate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Alpha-D-Glucose-1-phosphate disodium salt tetrahydrate is used as an intermediate in chemical and pharmaceutical research . It is a glucose molecule that can be used in cellular catabolism . As such, it may have potential applications in the development of new pharmaceuticals and chemical products.

Properties

IUPAC Name

disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na.4H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;;;/h2-10H,1H2,(H2,11,12,13);;;4*1H2/q;2*+1;;;;/p-2/t2-,3-,4+,5-,6-;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXMOHFFQYLBED-CXWKFSMRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19Na2O13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name alpha-D-Glucose 1-phosphate disodium salt
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CAS No.

150399-99-8, 56401-20-8
Record name alpha-Glucose-1-phosphate disodium tetrahydrate
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Record name α-d-Glucopyranose, 1-(dihydrogen phosphate), disodium salt
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Record name .ALPHA.-GLUCOSE-1-PHOSPHATE DISODIUM TETRAHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is alpha-Glucose-1-phosphate disodium tetrahydrate (Phocytan®) used in patients undergoing renal replacement therapy?

A1: Patients with acute kidney injury (AKI) undergoing renal replacement therapy often require phosphate supplementation to prevent life-threatening hypophosphatemia. this compound (Phocytan®) serves as a source of phosphate and is added to the dialysate solution used in these procedures [].

Q2: What potential issue has been observed with the use of this compound (Phocytan®) in renal replacement therapy with regional citrate anticoagulation?

A2: Observations of white deposits within the tubing of dialysis circuits have raised concerns about potential interactions between this compound (Phocytan®) in the dialysate and calcium chloride administered post-filter during regional citrate anticoagulation []. Further investigation is needed to understand the composition of these deposits and their potential clinical implications.

Q3: Can capillary electrophoresis be used to ensure the quality control of parenteral nutrition bags containing this compound (Phocytan®)?

A3: Yes, capillary electrophoresis with diode array detection (CE-DAD) has been validated as a reliable method for the simultaneous quantification of this compound (Phocytan®), glucose, and amino acids in parenteral nutrition bags []. This method offers a valuable tool for quality control during the production process, ensuring accurate nutrient composition and minimizing the risk of errors.

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